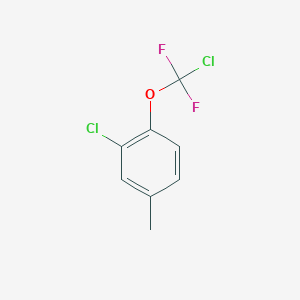

3-Chloro-4-(chlorodifluoromethoxy)toluene

Beschreibung

Historical Context and Discovery

The development of halogenated aromatic compounds traces its origins to the fundamental discovery of aromatic halogenation reactions in the nineteenth century. Toluene itself was first isolated in 1837 through distillation of pine oil by Pierre Joseph Pelletier and Filip Neriusz Walter, who initially named it retinaphte. The systematic study of aromatic halogenation emerged subsequently, with researchers developing methods for introducing halogens into benzene rings through electrophilic substitution reactions. The discovery that aromatic compounds could undergo systematic halogenation using Lewis acid catalysts such as ferric chloride and aluminum halides opened pathways for creating increasingly complex halogenated derivatives.

The evolution of fluorinated aromatic chemistry gained momentum throughout the twentieth century as chemists recognized the unique properties imparted by fluorine substitution. The development of chlorodifluoromethoxy groups as substituents represents a sophisticated advancement in organofluorine chemistry, combining the electron-withdrawing effects of both chlorine and fluorine atoms. This particular combination creates compounds with distinctive electronic properties that differ significantly from their non-halogenated counterparts. The synthetic accessibility of such multiply-substituted aromatic compounds became feasible through advances in selective halogenation methodology and the development of specialized fluorinating reagents.

Nomenclature and Classification

The systematic nomenclature of 3-Chloro-4-(chlorodifluoromethoxy)toluene follows International Union of Pure and Applied Chemistry conventions for naming substituted aromatic compounds. The base name "toluene" indicates a methylbenzene structure, with the methyl group serving as the primary substituent that defines the parent compound. The numbering system begins from the carbon bearing the methyl group, designated as position 1, with subsequent positions numbered sequentially around the aromatic ring.

The compound possesses an alternative systematic name: 2-(Chlorodifluoromethoxy)-5-methylchlorobenzene. This nomenclature approach treats the structure as a substituted benzene rather than a substituted toluene, demonstrating the flexibility inherent in organic nomenclature systems. In this naming convention, the chlorodifluoromethoxy group occupies position 2, while the methyl and chlorine substituents are located at positions 5 and 1, respectively.

| Property | Value |

|---|---|

| Chemical Abstracts Service Number | 887268-32-8 |

| Molecular Formula | C8H6Cl2F2O |

| Molecular Weight | 227.04 g/mol |

| Simplified Molecular Input Line Entry System | CC1=CC=C(OC(F)(Cl)F)C(Cl)=C1 |

| Alternative Name | 2-(Chlorodifluoromethoxy)-5-methylchlorobenzene |

The classification of this compound spans multiple chemical categories. It belongs to the broad class of halogenated aromatic compounds, specifically those containing both chlorine and fluorine substituents. The presence of the ether linkage through the chlorodifluoromethoxy group places it within the aromatic ether category. Furthermore, the compound represents an example of polyfunctional aromatic molecules, where multiple distinct functional groups contribute to the overall chemical behavior and properties.

Structural Significance in Halogenated Aromatic Chemistry

The structural architecture of this compound exemplifies the complexity achievable in halogenated aromatic chemistry through strategic substitution patterns. The molecule contains three distinct halogen-containing functionalities: a chlorine atom directly attached to the aromatic ring, a chlorodifluoromethoxy group, and the inherent aromatic framework derived from toluene. This combination creates a compound with multiple sites of potential chemical reactivity and distinctive electronic properties.

The electronic effects within the molecule arise from the interplay between electron-donating and electron-withdrawing substituents. The methyl group attached to the aromatic ring functions as an electron-donating substituent through hyperconjugation and inductive effects, increasing electron density on the aromatic system relative to unsubstituted benzene. Conversely, both the chlorine atom and the chlorodifluoromethoxy group serve as electron-withdrawing substituents, depleting electron density from the aromatic ring through inductive and resonance effects.

The chlorodifluoromethoxy functionality represents a particularly sophisticated structural element that combines the properties of both chlorine and fluorine within a single substituent group. The carbon-fluorine bonds within this group exhibit high bond strength and significant polarity, contributing to the overall electronic character of the molecule. The presence of two fluorine atoms and one chlorine atom attached to the same carbon creates a highly electronegative center that strongly influences the reactivity patterns of the entire molecule.

The spatial arrangement of substituents on the aromatic ring follows a specific pattern that influences both the chemical and physical properties of the compound. The 3,4-disubstitution pattern places the chlorine atom and chlorodifluoromethoxy group in adjacent positions on the benzene ring, creating a region of high electron density depletion. This substitution pattern contrasts with other possible arrangements and contributes to the unique character of this particular isomer.

The significance of this compound within halogenated aromatic chemistry extends beyond its individual properties to its role as a representative example of multiply-substituted aromatic systems. The successful synthesis and characterization of such complex molecules demonstrate the sophistication of modern synthetic organic chemistry and the ability to create compounds with precisely defined structural features. The presence of multiple halogen atoms distributed across different functional groups within a single molecule provides opportunities for studying halogen-halogen interactions and their influence on molecular properties.

Research into similar halogenated aromatic compounds has revealed that the combination of different halogen atoms within a single molecule often results in properties that differ significantly from those predicted by simple additive models. The synergistic effects of multiple halogen substituents can lead to enhanced stability, altered reactivity patterns, and modified physical properties compared to singly-substituted analogs. These observations highlight the importance of compounds like this compound in advancing our understanding of structure-property relationships in halogenated aromatic chemistry.

Eigenschaften

IUPAC Name |

2-chloro-1-[chloro(difluoro)methoxy]-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2F2O/c1-5-2-3-7(6(9)4-5)13-8(10,11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMPRYAPHIIUYEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC(F)(F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(chlorodifluoromethoxy)toluene typically involves the chlorination of 4-(chlorodifluoromethoxy)toluene. The reaction is carried out under controlled conditions to ensure the selective introduction of the chloro group at the desired position. Common reagents used in this process include chlorine gas and a suitable solvent such as dichloromethane. The reaction is usually conducted at low temperatures to prevent over-chlorination and to achieve high yields .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced catalytic systems and optimized reaction conditions can further improve the yield and purity of the final product. Additionally, industrial production methods often incorporate purification steps such as distillation and recrystallization to obtain the compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

3-Chloro-4-(chlorodifluoromethoxy)toluene undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro and chlorodifluoromethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The methyl group in the toluene backbone can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction Reactions: The compound can undergo reduction reactions to remove the halogen groups and form simpler hydrocarbons.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols. The reactions are typically carried out in polar solvents like ethanol or water.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.

Major Products

Substitution Reactions: Products include derivatives with different functional groups replacing the chloro or chlorodifluoromethoxy groups.

Oxidation Reactions: Products include carboxylic acids, aldehydes, and ketones.

Reduction Reactions: Products include hydrocarbons with fewer halogen atoms.

Wissenschaftliche Forschungsanwendungen

3-Chloro-4-(chlorodifluoromethoxy)toluene has a wide range of scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties.

Wirkmechanismus

The mechanism of action of 3-Chloro-4-(chlorodifluoromethoxy)toluene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity, disruption of cellular processes, and modulation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substituent Effects

The compound’s structural analogs are distinguished by variations in halogen type, substituent position, and functional groups. Key comparisons include:

Key Observations :

- Halogen Diversity : The chlorodifluoromethoxy group in the target compound provides a balance of electronegativity and steric bulk compared to dichloromethyl or trifluoromethyl groups in analogs. This influences reactivity in substitution reactions and binding affinity in biological systems .

- Functional Group Impact: The amino (-NH2) group in 3-amino-4-chlorotrifluorotoluene increases polarity, making it less lipophilic than the target compound, which may reduce membrane permeability in drug design .

Physicochemical Properties

- Lipophilicity: The chlorodifluoromethoxy group enhances lipophilicity compared to hydroxylated furanones (e.g., compounds), improving passive diffusion across biological membranes.

- Electron-Withdrawing Effects: The -O-CF2Cl group is less electron-withdrawing than a nitro (-NO2) group but more so than a methoxy (-OCH3) group, modulating aromatic ring reactivity in electrophilic substitutions .

Biologische Aktivität

3-Chloro-4-(chlorodifluoromethoxy)toluene, a halogenated aromatic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- CAS Number : 887268-32-8

- Molecular Formula : C8H6ClF2O

The presence of chlorodifluoromethoxy and chloro groups enhances the compound's lipophilicity and biological activity, making it a candidate for various therapeutic applications.

Antimicrobial Properties

Research indicates that halogenated compounds, including those containing fluorine and chlorine, exhibit significant antimicrobial activity. A study highlighted the efficacy of related compounds in inhibiting bacterial growth, suggesting that this compound may possess similar properties due to its structural characteristics .

Anticancer Activity

Halogenated aromatic compounds have been studied for their anticancer potential. The compound's ability to interact with biological targets such as enzymes and receptors involved in cancer pathways is under investigation. For instance, studies on fluorinated derivatives have shown their effectiveness in targeting the p53 tumor suppressor pathway .

The biological activity of this compound is hypothesized to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for cancer cell proliferation.

- Receptor Modulation : It can potentially modulate receptors involved in cell signaling pathways, affecting cellular responses.

- Halogen Bonding : The presence of halogens can facilitate interactions with biological macromolecules through halogen bonding, enhancing binding affinities .

Case Studies

- Study on Antimicrobial Efficacy :

- Anticancer Research :

Data Table: Biological Activity Overview

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Chloro-4-(chlorodifluoromethoxy)toluene, and how do reaction conditions influence yield?

- Methodology :

- Substitution Reactions : Use halogenated precursors (e.g., 3-chloro-4-fluoronitrobenzene) under alkaline conditions to introduce the chlorodifluoromethoxy group. For example, substituting fluorine with 2-pyridinemethanol under basic catalysis generates intermediates ().

- Solvent Selection : Toluene is commonly employed due to its stability in acidic/alkaline conditions and compatibility with nitro-group reductions (e.g., using iron powder in acidic media) ( ).

- Key Parameters :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–50°C | Higher yields at lower temps to minimize side reactions |

| Catalyst | Alkaline (e.g., KOH) | Facilitates nucleophilic substitution |

| Reaction Time | 2–3 hours | Prolonged time risks decomposition |

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodology :

- Chromatography : Use HPLC or GC-MS with toluene-based mobile phases to separate impurities ( ).

- Spectroscopy :

- NMR : Analyze and spectra to confirm the chlorodifluoromethoxy group (δ ~120 ppm for ) ( ).

- IR : Identify C-F stretches (1000–1300 cm) and aromatic C-Cl vibrations (550–850 cm) ( ).

Q. What stability considerations are critical for storing and handling this compound?

- Methodology :

- Thermal Stability : Store below 25°C; avoid prolonged exposure to light to prevent decomposition of the difluoromethoxy group ( ).

- Moisture Sensitivity : Use anhydrous solvents (e.g., dried toluene) in reactions to avoid hydrolysis of the chloro groups ().

Advanced Research Questions

Q. How can conflicting spectral data for reaction intermediates be resolved?

- Methodology :

- Isotopic Labeling : Introduce -labeled toluene to track solvent incorporation in by-products ( ).

- High-Resolution MS : Differentiate isobaric species (e.g., isomers with Cl vs. Br substitutions) using exact mass measurements ( ).

- Case Study : A 2024 patent reported discrepancies in nitro-reduction intermediates; cross-validation via -NMR resolved ambiguities in amine formation ().

Q. What strategies optimize regioselectivity in electrophilic substitution reactions involving this compound?

- Methodology :

- Directing Groups : Utilize the electron-withdrawing chlorodifluoromethoxy group to direct electrophiles to the meta position. For example, nitration favors the 5-position due to steric and electronic effects ( ).

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict charge distribution and reactive sites ( ).

Q. How can researchers mitigate by-product formation during large-scale synthesis?

- Methodology :

- Process Optimization :

| By-Product | Mitigation Strategy |

|---|---|

| Dihalo impurities | Use stoichiometric control (Cl: F ratio ≤1:2) |

| Oxidative degradation | Add antioxidants (e.g., BHT) to toluene solvent ( ) |

- In Situ Monitoring : Employ Raman spectroscopy to track reaction progress and halt at ~85% conversion to minimize side reactions ( ).

Q. What analytical challenges arise when studying the compound’s environmental degradation products?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.